(S)-2-Hexyl-4-pentynoic acid chemical structure and properties
(S)-2-Hexyl-4-pentynoic acid chemical structure and properties
An In-Depth Technical Guide to (S)-2-Hexyl-4-pentynoic Acid for Drug Development Professionals
Introduction
(S)-2-Hexyl-4-pentynoic acid, often referred to in literature by its racemic designation (±)-2-Hexyl-4-pentynoic acid or the abbreviation HPTA, is a structurally optimized derivative of the well-established pharmaceutical agent, Valproic Acid (VPA).[1][2] While VPA exerts its therapeutic effects through multiple, complex mechanisms, HPTA has emerged as a significantly more potent and selective inhibitor of Histone Deacetylase (HDAC) enzymes.[2][3] This targeted activity has positioned HPTA as a compound of high interest for researchers in neuroprotection and oncology, offering the potential for enhanced efficacy and a more defined mechanism of action compared to its parent compound.
This guide provides a comprehensive technical overview of (S)-2-Hexyl-4-pentynoic acid, synthesizing current knowledge on its chemical structure, physicochemical properties, mechanism of action, and therapeutic potential. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals exploring its applications. While much of the existing research has been conducted using the racemic mixture, the principles and data presented are fundamental to understanding the properties and potential of the specific (S)-enantiomer.
Chemical Identity and Physicochemical Properties
The unique structure of HPTA, featuring a terminal alkyne and a chiral center, underpins its biological activity and utility as a research tool. The terminal alkyne group, in particular, makes HPTA amenable to 'click chemistry,' allowing for its conjugation to other molecules for probe development or targeted delivery applications.[1][4]
Chemical Structure
Caption: 2D structure of (S)-2-Hexyl-4-pentynoic acid.
Compound Identifiers & Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-prop-2-ynyloctanoic acid | [5] |
| Synonyms | HPTA, 2-Propargyloctanoic Acid, 2-(2-Propynyl)octanoic Acid | [6][7][8] |
| CAS Number | 96017-59-3 | [2][5][6] |
| Molecular Formula | C₁₁H₁₈O₂ | [2][5][6] |
| Molecular Weight | 182.26 g/mol | [5][6][8] |
| Appearance | Colorless to light yellow clear liquid; neat oil | [2][6][8] |
| Purity | ≥95% (Commercially available) | [2][3][8] |
| Solubility | DMF: 16 mg/mL, DMSO: 20 mg/mL, Ethanol: 33 mg/mL, PBS (pH 7.2): 2 mg/mL | [2][3] |
Mechanism of Action: From Broad-Spectrum to Targeted Inhibition
To appreciate the specificity of HPTA, it is crucial to first understand the complex pharmacology of its parent compound, Valproic Acid (VPA).
The Multifaceted Mechanism of Valproic Acid (VPA)
The therapeutic utility of VPA in epilepsy, bipolar disorder, and migraine prophylaxis stems from its ability to modulate multiple cellular targets.[9] Its primary mechanisms include blocking voltage-gated sodium and calcium channels to reduce neuronal hyperexcitability, increasing levels of the inhibitory neurotransmitter GABA, and, notably, inhibiting histone deacetylase (HDAC) enzymes.[10][11][12] This pleiotropic activity, while effective, can complicate the delineation of a precise mechanism for any given therapeutic effect and may contribute to its side-effect profile.
Caption: The pleiotropic mechanism of action of Valproic Acid (VPA).
HPTA: A Potent and Selective HDAC Inhibitor
HPTA represents a significant refinement of VPA's activity profile, demonstrating markedly superior potency as an HDAC inhibitor. This selectivity allows for the investigation of HDAC inhibition's role in therapeutic outcomes with greater precision.
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, HPTA promotes histone hyperacetylation, resulting in a more relaxed chromatin structure that facilitates the transcription of various genes, including those involved in cell cycle regulation, apoptosis, and cellular protection.[1][9]
| Compound | HDAC Inhibition IC₅₀ |
| Valproic Acid (VPA) | 398 µM |
| 2-Hexyl-4-pentynoic acid (HPTA) | 13 µM |
| Source(s): [2][3][13][14][15] |
This approximate 30-fold increase in potency suggests that therapeutic effects related to HDAC inhibition can be achieved at significantly lower concentrations of HPTA than VPA, potentially reducing off-target effects.[13]
Caption: HPTA's mechanism centered on potent HDAC inhibition.
Therapeutic Potential and Preclinical Evidence
The potent HDAC-inhibiting activity of HPTA has been leveraged in preclinical models of both neurological disorders and cancer.
Neuroprotection
In cultured cerebellar granule cells, a model system for studying neuronal health, HPTA demonstrated significant neuroprotective capabilities. It effectively blocked glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative diseases.[1][2] This protective effect is linked to two downstream consequences of its HDAC inhibition:
-
Histone Hyperacetylation: HPTA induces histone hyperacetylation at concentrations as low as 5 µM.[2][3]
-
HSP70 Induction: At 50 µM, HPTA increases the expression of heat shock proteins Hsp70-1a and Hsp70-1b, which act as molecular chaperones to protect cells from stress.[1][2][13]
Oncology: A DNA Damage Sensitizer
A primary focus of HPTA research is its application in oncology, particularly for breast cancer.[1][7] Rather than acting as a standalone cytotoxic agent, HPTA functions as a potent sensitizer, enhancing the efficacy of DNA-damaging therapies like chemotherapy and radiation.
Studies have shown that a low dose of HPTA (15 µM) can replicate the sensitizing effects of a much higher dose of VPA (500 µM) in breast cancer cell lines.[7] Its mechanism involves augmenting the therapeutic stress induced by other agents through the following workflow:
Caption: Workflow of HPTA as a sensitizer in breast cancer therapy.
Specifically, HPTA induces DNA double-strand breaks and simultaneously cripples the cell's ability to repair this damage by inhibiting homologous recombination through interference with key repair proteins like RPA2 and Rad51.[7][16] This dual action makes cancer cells significantly more vulnerable to agents like hydroxyurea. This synergistic effect has been demonstrated in triple-negative breast cancer (TNBC) cell lines, a particularly difficult-to-treat subtype.[16] Furthermore, HPTA has been identified as a novel radiosensitizer by inhibiting UCHL3-dependent Rad51 deubiquitination.[17]
Experimental Protocols and Synthesis
Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a general method for assessing the HDAC inhibitory activity of a test compound like HPTA, typically using a commercially available fluorometric assay kit.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of HPTA on HDAC enzyme activity.
Materials:
-
HeLa cell nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (TSA) or SAHA (as a positive control inhibitor)
-
HPTA and VPA dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of HPTA and VPA in DMSO. A typical starting concentration might be 1 mM, diluted down to the nM range. Prepare a similar dilution series for the positive control.
-
Reaction Setup: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer.
-
Test compound (HPTA, VPA, or control) or DMSO (for vehicle control).
-
HDAC substrate.
-
-
Enzyme Addition: Initiate the reaction by adding the HeLa nuclear extract to all wells except for a "no enzyme" blank.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light. This allows the HDAC enzymes to deacetylate the substrate.
-
Development: Stop the enzymatic reaction by adding the developer solution to each well. The developer contains a protease that will only cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Second Incubation: Incubate the plate at 37°C for 15-20 minutes to allow the development reaction to proceed.
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" blank wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and the strong inhibitor (TSA) control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
General Synthetic Strategy
Retrosynthesis: The target molecule can be disconnected at the α-carbon, suggesting a nucleophilic precursor (like a malonate enolate) and two electrophilic alkylating agents: a hexyl halide and a propargyl halide.
Generalized Forward Synthesis Protocol (for Racemic Mixture): This is a representative protocol and requires optimization.
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to form the corresponding enolate.
-
First Alkylation: The enolate is reacted with a hexyl halide (e.g., 1-bromohexane) via an Sₙ2 reaction to form diethyl 2-hexylmalonate.
-
Second Deprotonation: The resulting mono-alkylated malonate is treated again with a strong base (NaOEt) to form a new enolate.
-
Second Alkylation: This enolate is then reacted with a propargyl halide (e.g., propargyl bromide) to yield diethyl 2-hexyl-2-propargylmalonate.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is subjected to saponification (e.g., with aqueous NaOH) followed by acidification (e.g., with HCl) and heat. This hydrolyzes the esters to carboxylic acids and induces decarboxylation of one of the acid groups, yielding the final product, (±)-2-hexyl-4-pentynoic acid.
-
Purification: The crude product is purified via column chromatography.
Note on Stereoselectivity: Achieving the (S)-enantiomer would necessitate a more advanced asymmetric synthesis, potentially involving the use of a chiral auxiliary (e.g., an Evans auxiliary) attached to the carboxylate precursor to direct the stereoselective alkylation steps.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-Hexyl-4-pentynoic acid is considered a skin and eye irritant.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.
Conclusion and Future Directions
(S)-2-Hexyl-4-pentynoic acid stands out as a promising evolution of valproic acid, offering a more targeted and potent mechanism of action centered on HDAC inhibition. Its preclinical success in models of neuroprotection and as a sensitizer in oncology, particularly in challenging cancers like TNBC, validates it as a compelling lead compound for further development.
Future research should focus on several key areas:
-
In Vivo Efficacy: Translating the promising in vitro results into well-designed animal models for both neurological and oncological indications.
-
Pharmacokinetics and ADME: Characterizing the absorption, distribution, metabolism, and excretion profile of HPTA to assess its drug-like properties.
-
Stereospecific Activity: Conducting comparative studies between the (S)- and (R)-enantiomers and the racemic mixture to determine if one enantiomer is significantly more active or possesses a better safety profile.
-
Scalable Asymmetric Synthesis: Developing an efficient and scalable synthetic route to produce the enantiomerically pure (S)-form for clinical development.
As a versatile chemical entity with potent biological activity, (S)-2-Hexyl-4-pentynoic acid represents a significant tool for both basic research into the roles of HDACs and as a potential next-generation therapeutic agent.
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Hexyl-pentynoic acid serves as a novel radiosensitizer for breast cancer by inhibiting UCHL3-dependent Rad51 deubiquitination | Radiation Medicine and Protection - MedNexus. (2023, October 10). MedNexus. [Link]
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Histone deacetylase inhibitor 2-hexyl-4-pentynoic acid enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed. (2022, January 15). PubMed. [Link]
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